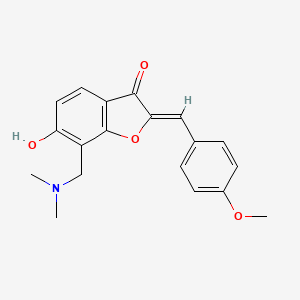![molecular formula C19H12N4O3S2 B2930908 11-(3-methoxyphenyl)-10-thioxo-10,11-dihydro-5H-thiazolo[4',5':4,5]pyrimido[2,1-a]phthalazine-5,8(6H)-dione CAS No. 1031577-71-5](/img/structure/B2930908.png)
11-(3-methoxyphenyl)-10-thioxo-10,11-dihydro-5H-thiazolo[4',5':4,5]pyrimido[2,1-a]phthalazine-5,8(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “11-(3-methoxyphenyl)-10-thioxo-10,11-dihydro-5H-thiazolo[4’,5’:4,5]pyrimido[2,1-a]phthalazine-5,8(6H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a thiazole ring, a pyrimidine ring, and a phthalazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the thiazole and pyrimidine rings could be formed via condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The methoxyphenyl group would likely contribute to the compound’s lipophilicity, while the thiazole and pyrimidine rings could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the methoxy group could be demethylated, or the thiazole ring could be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of the methoxyphenyl group, while its reactivity could be influenced by the thiazole and pyrimidine rings .Scientific Research Applications
Synthesis and Bioactivity of Related Compounds
Anti-Inflammatory and Analgesic Agents : A study detailed the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, highlighting their potential as COX-1/COX-2 inhibitors with notable analgesic and anti-inflammatory activities. This suggests related structures may hold therapeutic potential (Abu‐Hashem et al., 2020).
Anticancer Activity : Another study synthesized derivatives of 2-methylbenzimidazoles showing potent anticancer activity against human cancer cell lines. This indicates the potential application of similar compounds in cancer therapy (El-Naem et al., 2003).
Synthesis and Characterization of Fused Thiazolo and Pyrimidinones : Research on the synthesis of thiazolopyrimidinone derivatives revealed promising cytotoxic activity against breast and hepatocellular carcinoma cell lines. This underscores the relevance of such compounds in developing new anticancer agents (Abbas et al., 2015).
Antimicrobial Activities : A study on the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives highlights the potential of these compounds as chemotherapeutic agents due to their significant antibacterial and antifungal activities (Jat et al., 2006).
Mechanism of Action
Target of Action
The compound is part of a class of molecules that have been evaluated for their antibacterial activity , suggesting potential targets within bacterial cells.
Mode of Action
Given its antibacterial activity, it is likely that the compound interacts with bacterial proteins or enzymes, leading to inhibition of bacterial growth or survival .
Result of Action
The molecular and cellular effects of HMS1622K02’s action are largely unknown due to the current lack of specific target identification . The compound has been evaluated for its antibacterial activity, suggesting it may have effects at the cellular level that inhibit bacterial growth or survival .
Safety and Hazards
Future Directions
properties
IUPAC Name |
15-(3-methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,12(16)-pentaene-8,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S2/c1-26-11-6-4-5-10(9-11)22-16-14(28-19(22)27)18(25)23-15(20-16)12-7-2-3-8-13(12)17(24)21-23/h2-9H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQWVVAUZYAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N4C(=N3)C5=CC=CC=C5C(=O)N4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(3-methoxyphenyl)-10-thioxo-10,11-dihydro-5H-thiazolo[4',5':4,5]pyrimido[2,1-a]phthalazine-5,8(6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3'-methyl-5-oxo-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2930827.png)
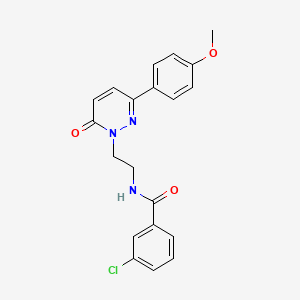
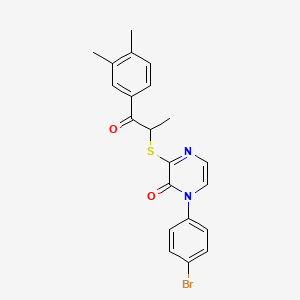
![5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2930832.png)

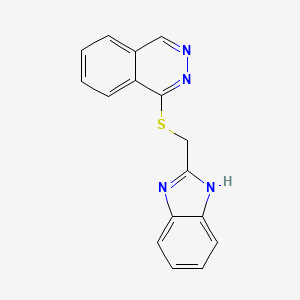
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)
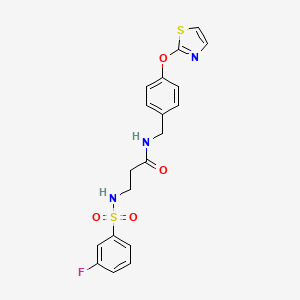

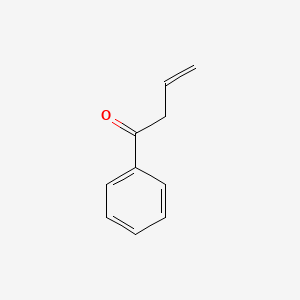

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate](/img/structure/B2930844.png)

